Brolamfetamine

Description

Historical Context of Discovery and Early Scientific Documentation

Brolamfetamine was first synthesized in 1967 by Alexander Shulgin wikipedia.org. Its initial scientific documentation appeared in a paper by Shulgin, Claudio Naranjo, and a colleague in 1971 wikipedia.org. The compound was later described in Shulgin's book "PiHKAL: A Chemical Love Story" wikipedia.org. The International Nonproprietary Name (INN) this compound was proposed and recommended by the World Health Organization (WHO) in 1986 wikipedia.org. Early research into this compound and related compounds by Shulgin and others in the 1970s and beyond aimed to explore the relationship between chemical structure and psychoactive effects, particularly within the phenethylamine (B48288) and amphetamine classes unodc.orgacs.org.

Classification within Psychoactive Compound Research Paradigms

This compound is classified as a psychedelic drug and a substituted amphetamine, belonging to the phenethylamine class of compounds wikipedia.org. It is often grouped with other 2,5-dimethoxy-4-substituted amphetamines, sometimes referred to as the "DOx" series acs.orgwikipedia.org. These compounds are structurally related to mescaline, a naturally occurring psychedelic phenethylamine unodc.orgwikipedia.org. Within psychoactive compound research, this compound is studied for its potent agonist activity at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂A subtype, which is considered primarily responsible for its psychedelic effects wikipedia.orgsmolecule.comnih.gov. This selectivity makes it a valuable tool in scientific research focused on the 5-HT₂ receptor subfamily wikipedia.org.

This compound's Significance in Contemporary Neuropharmacological Inquiry

This compound holds significance in contemporary neuropharmacological inquiry primarily due to its specific interaction profile with serotonin receptors. As a potent agonist at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with its psychedelic effects mediated mainly through 5-HT₂A agonism, it serves as a key compound for investigating the roles of these receptors in various neurological processes wikipedia.orgsmolecule.com. Research utilizing this compound contributes to understanding the structure-activity relationships of amphetamine derivatives and their interactions within the complex landscape of neurotransmitter systems ontosight.aismolecule.com. Its selectivity for the 5-HT₂ receptor subfamily makes it a valuable probe in studies exploring the mechanisms underlying perception, cognition, and emotional regulation modulated by these receptors wikipedia.orgmentesabiertaspsicologia.com. Studies have also explored its effects on brain activity, noting its ability to alter connectivity between brain regions mentesabiertaspsicologia.com.

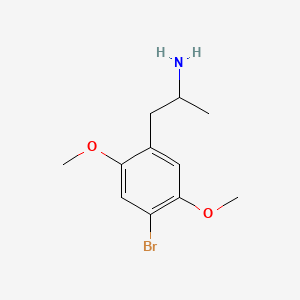

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWUTGUCAKGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050428 | |

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64638-07-9, 32156-26-6 | |

| Record name | DOB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brolamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROLAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Advanced Analog Design

Established Synthetic Pathways for Brolamfetamine

This compound, chemically known as 4-bromo-2,5-dimethoxyamphetamine, is typically synthesized through modifications of established routes for substituted amphetamines. A common strategy involves functionalizing a dimethoxy-substituted aromatic precursor, followed by the introduction of the amphetamine side chain.

Bromination and Subsequent Reduction Methodologies

A primary synthetic approach to this compound involves the bromination of a 2,5-dimethoxyamphetamine (B1679032) precursor. This step selectively introduces a bromine atom onto the aromatic ring, typically at the 4-position, due to the directing effects of the methoxy (B1213986) groups. Following the bromination, reduction methodologies are employed to complete the synthesis of the amphetamine structure.

One documented procedure involves the bromination of 2,5-dimethoxyamphetamine in glacial acetic acid using bromine. This exothermic reaction facilitates the substitution at the para position of the aromatic ring. Subsequent steps would involve the formation of the amine functionality, often via reduction of an intermediate.

Another general route for substituted amphetamines involves the reduction of a nitropropene intermediate. For this compound, this would entail the condensation of a brominated dimethoxybenzaldehyde with nitroethane to form a nitrostyrene (B7858105) derivative, followed by reduction of both the nitro group and the double bond to yield the amphetamine. unodc.orgmdpi.com Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with catalysts like Pd/H2. unodc.orgmdpi.com

General Amine Reaction Protocols for Substituted Amphetamines

The formation of the amine functional group is a critical step in the synthesis of substituted amphetamines, including this compound. Reductive amination is a widely used protocol for this purpose. This method typically involves the reaction of a carbonyl compound (such as a phenylacetone (B166967) derivative) with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), followed by reduction of the intermediate imine or enamine to the desired amine. unodc.orgmdpi.comeuropa.eu

The Leuckart reaction is another historical and still relevant method for synthesizing amphetamines. unodc.orgmdpi.comwikipedia.org This non-metal reduction typically involves heating a phenylacetone precursor with formamide (B127407) or ammonium formate, yielding an N-formyl intermediate which is subsequently hydrolyzed to the free amine. unodc.orgmdpi.comwikipedia.org While the Leuckart method is known for its simplicity, it can sometimes result in route-specific impurities. unodc.org

Alternative methods include the oxime route, where a phenylacetone reacts with hydroxylamine (B1172632) to form an oxime intermediate, which is then reduced. unodc.org

Enantiomeric Synthesis and Stereochemical Considerations in Research

This compound possesses a single stereocenter at the alpha carbon of the propane (B168953) side chain, meaning it can exist as two enantiomers: (R)-(-) and (S)-(+)-brolamfetamine. chemeurope.comwikipedia.org While the racemic mixture is commonly encountered, research may focus on the synthesis and study of individual enantiomers to understand their distinct pharmacological profiles. chemeurope.comwikipedia.orgguidetomalariapharmacology.org

Methodologies for Individual Enantiomer Synthesis

The synthesis of individual this compound enantiomers requires stereoselective methodologies. This can be achieved through chiral resolution of the racemic mixture or via asymmetric synthesis. wikipedia.org

Chiral resolution typically involves forming diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., d-tartaric acid). wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation through techniques like fractional crystallization. wikipedia.org The isolated diastereomeric salt is then treated to liberate the pure enantiomer of the amine.

Asymmetric synthesis approaches aim to create a chiral center with a specific configuration during the synthesis itself, often employing chiral catalysts or reagents. yale.edu While general methods for asymmetric amphetamine synthesis exist, specific detailed methodologies for the enantioselective synthesis of this compound are subjects of ongoing research. yale.eduresearchgate.net For example, some asymmetric syntheses of amphetamines involve the reduction of a chiral Schiff base intermediate formed from a chiral amine and a phenylacetone derivative. wikipedia.org

Characterization of Racemic Mixtures in Pharmacological Studies

Pharmacological studies of this compound often utilize the racemic mixture, which is a 50:50 combination of the (R) and (S) enantiomers. europa.euchemeurope.comwikipedia.orgguidetomalariapharmacology.org Characterization of these racemic mixtures is essential for reproducible research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound. mdpi.comscribd.comresearchgate.net

It is recognized that the individual enantiomers of chiral drugs can exhibit different potencies and pharmacological profiles. chemeurope.comwikipedia.orgnih.gov For this compound, the (R)-(-) enantiomer has been identified as the eutomer, suggesting it is the primary contributor to the observed effects, which is notable as the R-isomer is often the distomer for other phenethylamines like MDMA. chemeurope.comwikipedia.org Studies comparing the activity of the racemate versus individual enantiomers are crucial for a complete understanding of the compound's interaction with biological targets, such as serotonin (B10506) receptors. chemeurope.comwikipedia.orgnih.govncats.io

Precursor Chemistry and Synthetic Route Investigations

The availability and control of precursor chemicals significantly influence the synthetic routes employed for compounds like this compound. Investigations into precursor chemistry explore alternative starting materials and synthetic strategies to circumvent restrictions on controlled substances. incb.orgincb.org

Common precursors for substituted amphetamines include substituted benzaldehydes or phenylacetones. unodc.orgincb.orgmdma.ch For this compound, 2,5-dimethoxybenzaldehyde (B135726) or 2,5-dimethoxyphenylacetone could serve as starting materials, requiring subsequent bromination and introduction of the amine side chain. mdma.ch The synthesis from 2,5-dimethoxybenzaldehyde might involve condensation with nitroethane followed by reduction, as discussed previously. mdma.ch

Research also investigates novel synthetic routes that may utilize less controlled or "designer" precursors. incb.orgincb.org These investigations aim to develop alternative pathways that are chemically feasible while potentially posing challenges for regulatory control. incb.orgincb.orgunodc.org The synthesis of analogs with slight structural modifications also falls under this category, exploring how changes in precursor structure affect the final compound and its properties. nih.govresearchgate.netnih.gov

Here is a table summarizing some general synthetic approaches relevant to this compound:

| Synthetic Approach | Key Intermediate(s) | Reduction Method(s) Commonly Used | Notes |

| Bromination & Reduction | Brominated Phenylacetone/Benzaldehyde | Various (e.g., Catalytic H2, LiAlH4) | Requires selective bromination of the aromatic ring. ontosight.ai |

| Nitrostyrene Route | Nitrostyrene | LiAlH4, Catalytic Hydrogenation | Condensation followed by reduction. unodc.orgmdpi.commdma.ch |

| Reductive Amination | Imine or Enamine | Various (e.g., Catalytic H2, NaBH4) | Reaction of carbonyl with amine source. unodc.orgmdpi.comeuropa.eu |

| Leuckart Reaction | N-Formyl intermediate | Hydrolysis | Non-metal reduction, can produce specific impurities. unodc.orgmdpi.comwikipedia.org |

| Oxime Route | Oxime | Metal reduction, Metal hydride | Reaction of phenylacetone with hydroxylamine. unodc.org |

Molecular Pharmacology and Neurotransmitter System Interactions

Serotonergic Receptor System Agonism

A key aspect of brolamfetamine's pharmacological profile is its potent agonism at serotonin (B10506) 5-HT2 receptors. wikipedia.orgsmolecule.com This interaction is considered central to its effects. wikipedia.orgncats.ioncats.io

5-HT2A Receptor Binding and Functional Activity Profiling

This compound functions as an agonist at the 5-HT2A receptor, a subtype of serotonin receptor widely studied for its role in mediating the effects of many psychedelic substances. wikipedia.orgncats.ioncats.ioeuropa.eupatsnap.com Research indicates that this compound displays high affinity for 5-HT2A receptors. idrblab.netnih.gov Studies utilizing radioligands, such as [3H]DOB, have been employed to investigate the binding characteristics of this compound and related compounds at central 5-HT2 receptors. nih.govnih.gov

Reported binding affinity (Ki) values for this compound at the 5-HT2A receptor include 0.79 nM and 13 nM, potentially reflecting differences in experimental conditions or species studied. idrblab.netnih.gov

Beyond simple binding, the functional activity of this compound at the 5-HT2A receptor has been profiled. It has demonstrated higher efficacy in triggering downstream signaling pathways mediated by 5-HT2 receptors when compared to compounds like DOI (2,5-dimethoxy-4-iodoamphetamine). wikipedia.org Functional assays are crucial in understanding the full impact of ligand binding on receptor activation and subsequent cellular responses. meduniwien.ac.at

Interactions with 5-HT2B and 5-HT2C Receptors

In addition to its prominent activity at 5-HT2A receptors, this compound also interacts with other members of the 5-HT2 receptor subfamily, namely 5-HT2B and 5-HT2C receptors. wikipedia.orgsmolecule.comncats.ioncats.io It is described as an agonist or partial agonist at these subtypes. ncats.ioncats.io

Comparative studies have examined the binding affinities of hallucinogenic phenylisopropylamines, including this compound, at cloned human 5-HT2A, 5-HT2B, and 5-HT2C receptors. guidetopharmacology.orgguidetopharmacology.org Data from these studies provide insights into the relative potency of this compound across these receptor subtypes.

Reported pKi values for this compound at human 5-HT2B receptors range from 7.4 to 7.6, indicating full agonist activity. guidetopharmacology.org For human 5-HT2C receptors, reported pKi values span a broader range, from 6.8 to 8.9, also associated with full agonist activity. guidetopharmacology.org Functional activation of 5-HT2B receptors by this compound has also been determined in research settings. meduniwien.ac.at

The following table summarizes some reported binding data for this compound at 5-HT2 receptor subtypes:

| Receptor Subtype | Species | Binding Affinity (Ki or pKi) | Functional Activity | Source |

| 5-HT2A | Central | 0.79 nM | Not specified | nih.gov |

| 5-HT2A | Not specified | 13 nM | Not specified | idrblab.net |

| 5-HT2B | Human | pKi 7.4 – 7.6 | Full agonist | guidetopharmacology.org |

| 5-HT2C | Human | pKi 6.8 – 8.9 | Full agonist | guidetopharmacology.org |

Role of 5-HT2 Receptor Subfamily Selectivity in Research Applications

The selective agonism of this compound, particularly at the 5-HT2A receptor, makes it a valuable tool in scientific research focused on understanding the 5-HT2 receptor subfamily. wikipedia.orgncats.ioncats.io Its specific pharmacological profile allows researchers to investigate the roles of these receptors in various physiological and neurological processes. smolecule.commeduniwien.ac.at

Studies frequently utilize this compound to probe serotonin receptor interactions and to elucidate the neuropharmacological mechanisms underlying the effects of psychedelic compounds. smolecule.com Comparisons of its selectivity profile with other related substances, such as alpha-desmethyl DOB (2C-B), have revealed that while this compound shows high affinity for 5-HT2 receptors, related compounds may exhibit less selectivity, binding to other serotonin receptor subtypes like 5-HT1A, 5-HT1B, and 5-HT1C. nih.gov This highlights the importance of specific structural features in determining receptor selectivity within this class of compounds.

Monoaminergic System Release and Reuptake Modulation

Beyond its direct interactions with serotonin receptors, this compound also influences the activity of other monoaminergic systems, including those involving dopamine (B1211576) and norepinephrine (B1679862). smolecule.comontosight.ai

Dopamine System Interactions and Release Mechanisms

This compound is known to act as a releasing agent for dopamine. ontosight.ai Research indicates that it increases the release of dopamine, contributing to its stimulant properties, which are akin to those of other amphetamines. smolecule.comontosight.ai

Amphetamines, in general, are substrates for plasma-membrane monoamine transporters, including the dopamine transporter (DAT). nih.gov This interaction can lead to reverse transport, a process where the transporter moves neurotransmitters from the intracellular space into the synaptic cleft, thereby increasing extracellular dopamine concentrations. nih.gov Additionally, amphetamines can inhibit the reuptake of monoamines, further contributing to elevated synaptic levels. nih.gov While specific detailed mechanisms for this compound's dopamine release are linked to the general actions of amphetamines on monoamine transporters, detailed studies specifically on this compound's interaction with DAT and its role in reverse transport are part of the broader understanding of its pharmacology.

Norepinephrine System Activity and Neurotransmitter Dynamics

Like with dopamine, amphetamines are substrates for the norepinephrine transporter (NET) and can induce reverse transport, leading to increased synaptic norepinephrine concentrations. nih.gov The inhibition of norepinephrine reuptake by amphetamines also plays a role in enhancing noradrenergic signaling. nih.gov this compound's stimulant properties are associated with this increased monoamine release. smolecule.com

While this compound influences monoamine levels through release, it does not appear to significantly inhibit monoamine oxidase (MAO), enzymes responsible for the degradation of monoamines like dopamine and norepinephrine. the-ltg.org This suggests that its primary mechanism for increasing monoamine levels is through release and potentially reuptake inhibition, rather than preventing their enzymatic breakdown.

Modulation of Monoamine Transporters (e.g., Serotonin Transporter)

Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating extracellular concentrations of their respective neurotransmitters by mediating reuptake into the presynaptic neuron. nih.govwikipedia.org Amphetamine-like psychostimulants can trigger transporter-mediated efflux of neurotransmitters. nih.gov

Research indicates that this compound can act as a serotonin, norepinephrine, and dopamine releasing agent. ontosight.ai The (S)-enantiomer of this compound is typically more potent in producing these effects compared to the (R)-enantiomer. ontosight.ai However, in contrast to serotonin-releasing agents like MDMA, this compound does not induce protein kinase C (PKC) activation in rodent brains in vivo, a process dependent on uptake by the serotonin transporter (SERT). wikipedia.org This suggests differences in the precise mechanisms by which this compound interacts with SERT compared to classical serotonin releasers.

Trace Amine-Associated Receptor (TAAR) Interactions

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that respond to trace amines and structurally related amphetamines. frontiersin.orgmdpi.com TAAR1 is the most studied member of this family in mammals and is expressed in brain regions rich in monoaminergic neurons, where it modulates the activity of dopamine and serotonin systems. frontiersin.orgmdpi.comfrontiersin.org

This compound acts as a partial agonist at TAAR1 receptors. While it shows some agonistic activity at human and rhesus monkey TAAR1, this activity is described as very weak in humans and weak in rhesus monkeys. wikipedia.org This contrasts with other compounds like MDA, which can be a potent agonist at rodent TAAR1 but a much weaker partial agonist or antagonist at human TAAR1. wikipedia.org

Comparative Pharmacology with Related Amphetamine Derivatives

This compound shares a structural backbone with other amphetamine derivatives but exhibits a distinct pharmacological profile, particularly concerning its primary targets and mechanisms.

Comparative Analysis of Receptor Binding and Activation Profiles

This compound is known as a selective agonist of serotonin receptor subtypes, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgsmolecule.com Its psychedelic effects are primarily mediated by its agonistic properties at the 5-HT2A receptor. wikipedia.org Due to this selectivity, this compound is utilized in scientific research to study the 5-HT2 receptor subfamily. wikipedia.org

Comparative studies with other amphetamine derivatives highlight these differences. While some amphetamines act predominantly as monoamine releasers or reuptake inhibitors, this compound's potent agonism at 5-HT2 receptors is a defining feature of its pharmacology. wikipedia.orgsmolecule.com For instance, MDA is described as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and also an agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors, but its psychedelic effects are considered mild and thought to require direct agonism of the 5-HT2A receptor. wikipedia.org The relative potency and efficacy at these receptors contribute to the distinct subjective effects observed with different compounds.

Data on receptor binding affinities can illustrate these differences. For example, studies have reported the binding affinity (Ki) of this compound for the 5-HT2A receptor. idrblab.netbindingdb.org

Table 1: this compound Binding Affinity at 5-HT2A Receptor

| Target Receptor | Species (if specified) | Binding Affinity (Ki) | Source |

| 5-HT2A | Human | 41 nM | bindingdb.org |

| 5-HT2A | Not specified | 13 nM | idrblab.net |

Note: Binding affinity values can vary depending on the specific assay conditions and source.

This data underscores this compound's high affinity for the 5-HT2A receptor, consistent with its classification as a potent agonist at this site. wikipedia.orgsmolecule.com

Preclinical Investigations of Neurobiological Mechanisms

In Vitro Cellular and Molecular Studies

In vitro studies provide insights into the direct interactions of brolamfetamine with receptors and intracellular signaling pathways in controlled environments.

G Protein Signaling Pathway Modulations

This compound functions as an agonist at serotonin (B10506) 5-HT₂ receptors wikipedia.orgncats.io. Serotonin receptors, including the 5-HT₂ subfamily, are G protein-coupled receptors (GPCRs) idrblab.netidrblab.net. Upon ligand binding, GPCRs undergo conformational changes that trigger signaling cascades mediated by associated guanine (B1146940) nucleotide-binding proteins (G proteins) idrblab.netidrblab.net. Specifically, 5-HT₂ type receptors are known to couple with G alpha (q) proteins, initiating downstream signaling events idrblab.netidrblab.netkegg.jpgenome.jp. The activation of 5-HT₂B receptors has also been shown to involve Gq/G11 proteins guidetopharmacology.org. Thus, this compound's agonistic activity at these receptors directly modulates G protein signaling pathways. The 5-HT₂ type receptor mediated signaling pathway is identified as a relevant pathway in the context of this compound idrblab.net.

Protein Kinase C (PKC) Activation Dynamics

In contrast to other serotonin-releasing agents like MDMA, this compound (DOB) does not induce protein kinase C (PKC) activation in the brains of rodents in vivo wikipedia.org. Studies suggest that PKC activation by MDMA may be contingent on uptake via the serotonin transporter (SERT) wikipedia.org. While 5-HT₂ receptor activation can be linked to pathways involving PKC, direct evidence from the search results indicates a lack of in vivo PKC activation by this compound in rodent models wikipedia.org.

Comprehensive Receptor Affinity and Efficacy Profiling

This compound is characterized as an agonist of serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors wikipedia.orgncats.io. Its psychedelic effects are predominantly mediated through its agonistic properties at the 5-HT₂A receptor wikipedia.orgncats.io. Due to its selectivity for the 5-HT₂ receptor subfamily, this compound is frequently employed in scientific investigations of these receptors wikipedia.orgncats.io.

Beyond the 5-HT₂ receptors, this compound also exhibits activity at the trace amine-associated receptor 1 (TAAR1), acting as a very weak agonist at the human TAAR1 and a weak agonist at the rhesus monkey TAAR1 wikipedia.org. Some sources describe this compound as a partial agonist at 5-HT₂A, 5-HT₂B, 5-HT₂C, and TAAR1 receptors ncats.io.

Quantitative data on receptor interaction profiles provide a more detailed understanding of this compound's pharmacological properties. For the human 5-HT₂B receptor, this compound has reported pKi values ranging from 7.4 to 7.6 and is described as a full agonist guidetopharmacology.org.

While detailed Ki and efficacy percentages across the full spectrum of monoamine receptors for this compound itself were not extensively detailed in the provided search results, studies on structurally related compounds like 4-alkoxy-substituted 2,5-dimethoxyamphetamines provide context for the type of profiling conducted in this class of compounds, including assessment of binding affinity and activation efficacy at receptors such as 5-HT₁A, 5-HT₂A, 5-HT₂C, TAAR1, adrenergic α₁ and α₂, and dopaminergic D₂ nih.govfrontiersin.org.

Available quantitative data for this compound at the human 5-HT₂B receptor includes:

| Receptor | Species | Affinity (pKi) | Efficacy |

| 5-HT₂B | Human | 7.4 – 7.6 | Full agonist |

Interactive Data Table: Human 5-HT₂B Receptor Interaction

In Vivo Animal Model Studies

In vivo studies using animal models are crucial for understanding the effects of this compound within the complex environment of a living organism.

Behavioral Neuropharmacology in Rodent Models

Rodent models are widely used in preclinical neuropharmacology to investigate the behavioral effects of compounds and their underlying mechanisms. This compound's impact on social behavior and its ability to induce behavioral proxies for psychedelic-like effects have been examined in these models.

Studies on Social Behavior Modulation (e.g., aggression)

Research on the modulation of social behavior by psychoactive substances in rodents, including aggression, often involves examining the role of neurotransmitters like dopamine (B1211576) and serotonin in brain regions such as the lateral septum and prefrontal cortex. nih.govtechnologynetworks.comnih.gov While studies have investigated the effects of other amphetamines and serotonergic agonists on aggression in rodents, specific detailed findings on this compound's direct modulation of aggression were not extensively provided in the search results. nih.govnih.govuv.es However, one source generally mentions that DOB has been found to reduce aggression in rats. wikipedia.org

Behavioral Proxies for Psychedelic-Like Effects (e.g., head-twitch response)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the psychedelic effects of drugs mediated by serotonin 5-HT2A receptor activation. wikipedia.org Serotonergic psychedelics, including LSD and psilocybin, consistently induce the HTR in rodents, and the magnitude of this response often correlates with their hallucinogenic potency in humans. wikipedia.org While the search results confirm that this compound is a potent agonist at the 5-HT2A receptor, which is the primary mediator of psychedelic effects, specific quantitative data from head-twitch response studies with this compound were not detailed in the provided snippets. wikipedia.orgncats.ioncats.iowikipedia.orgguidetoimmunopharmacology.org

Serotonergic Tone Modulation and Interactions with Other Neurotransmitter Systems (e.g., attenuation of cocaine-induced dopamine increases)

This compound is primarily characterized as a potent agonist at multiple serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, which are implicated in mood, perception, and other neurological functions. wikipedia.orgncats.ioncats.ioguidetoimmunopharmacology.orgsmolecule.comidrblab.netguidetomalariapharmacology.orgguidetopharmacology.orgbertin-bioreagent.comidrblab.net Its psychedelic effects are mainly mediated by its agonistic properties at the 5-HT2A receptor. wikipedia.orgncats.ioncats.io

Beyond its primary serotonergic activity, this compound is also noted to interact with the monoaminergic system, increasing the release of dopamine and norepinephrine (B1679862), which contributes to its stimulant properties. smolecule.com

Regarding interactions with other substances, such as the attenuation of cocaine-induced dopamine increases, research on this specific interaction involving this compound was not explicitly found in the provided search results. However, studies with other amphetamines, like D-amphetamine, have shown the ability to interfere with cocaine's action at the dopamine transporter, thereby attenuating some of its effects, including dopamine sensitization. nih.govbiorxiv.orgnih.gov Cocaine primarily blocks dopamine uptake at the dopamine transporter (DAT) to enhance dopamine transmission. nih.govbiorxiv.org

Applications in Neuromodulation Research (e.g., Deep Brain Stimulation paradigms)

Neuromodulation techniques, such as Deep Brain Stimulation (DBS), are being explored for various neurological and psychiatric conditions, including substance use disorders. nih.govnih.gov DBS involves the implantation of electrodes to target specific brain nuclei and modulate neuronal activity or neurotransmitter release. nih.govnih.gov While DBS has shown promise in modulating dopamine activity in certain brain regions, such as the striatum, in the context of conditions like Tourette's syndrome, and is being investigated for addiction, specific preclinical applications of this compound within neuromodulation research paradigms like DBS were not detailed in the provided search results. nih.govnih.gov

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Core Structural Determinants for Pharmacological Activity

The core structure of brolamfetamine, 2,5-dimethoxy-4-bromoamphetamine, features a phenyl ring substituted with methoxy (B1213986) groups at the 2 and 5 positions and a bromine atom at the 4 position, along with an alpha-methylated side chain containing an amino group. This phenethylamine (B48288) scaffold is fundamental to its activity. The presence and position of substituents on the phenyl ring significantly influence the pharmacological profile, particularly the affinity and efficacy at various serotonin (B10506) receptors.

Research indicates that the 2,5-dimethoxy substitution pattern, combined with a lipophilic substituent at the 4-position (in this case, bromine), is important for potent activity at the 5-HT₂ receptor family, particularly the 5-HT₂A receptor, which is primarily associated with its psychedelic effects. wikipedia.orgsmolecule.compsychonautwiki.orgncats.io The alpha-methyl group on the side chain, characteristic of amphetamines, contributes to the compound's stability and affects its interaction with monoamine transporters. psychonautwiki.org

Stereoisomeric Contributions to Ligand-Receptor Interactions and Potency

This compound possesses a stereocenter at the alpha carbon of the side chain, leading to the existence of two enantiomers: R-(-)-DOB and S-(+)-DOB. Stereochemistry plays a critical role in the interaction of chiral ligands with their biological targets, such as receptors and transporters.

Characterization of R-(-)-DOB as the Eutomer

In the case of this compound, the R-(-) enantiomer, R-(-)-DOB, has been identified as the eutomer. wikipedia.orgpsychonautwiki.orgbionity.comlivejournal.com The term "eutomer" refers to the stereoisomer that possesses the higher desired pharmacological activity. This finding is notable because, in contrast to many other phenethylamines like MDMA where the R-isomer may serve as the distomer (the less active enantiomer), R-(-)-DOB is the primary contributor to the psychedelic effects of the racemic mixture. wikipedia.orgpsychonautwiki.orgbionity.comlivejournal.com This suggests that R-(-)-DOB targets receptors differently compared to the eutomers of some other phenethylamines. wikipedia.orgpsychonautwiki.orgbionity.comlivejournal.com

Relative Potency of (S)-Enantiomer in Monoamine Release

While R-(-)-DOB is characterized as the eutomer for the psychedelic effects mediated by serotonin receptors, the S-(+) enantiomer, (S)-brolamfetamine, is reported to be typically more potent than the R-enantiomer in producing effects related to the release of monoamines, including serotonin, norepinephrine (B1679862), and dopamine (B1211576). ontosight.ai This differential potency between enantiomers highlights the distinct interactions of each stereoisomer with different neurotransmitter systems and their respective transporters or receptors.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are valuable tools in understanding the relationship between the chemical structure of compounds and their biological activity. QSAR aims to establish mathematical models that correlate structural features or physicochemical properties of molecules with their observed pharmacological effects. nih.gov

While specific detailed QSAR studies solely focused on this compound were not extensively found in the provided search results, the principles of computational modeling and QSAR are broadly applied to phenethylamine derivatives to predict and understand their interactions with targets like the 5-HT₂A receptor and monoamine transporters. nih.govscribd.combiomolther.orgnovelpsychoactivesubstances.orgnih.gov These methods can involve analyzing molecular descriptors, performing docking simulations to predict binding modes to receptors, and building predictive models based on datasets of compounds with known activities. nih.govnih.gov Such approaches can help to identify key structural features that contribute to potency, selectivity, and efficacy.

Principles for the Design and Synthesis of Novel Phenethylamine Analogs

The SAR of this compound and other phenethylamines provides a basis for the rational design and synthesis of novel analogs with modified pharmacological profiles. Key principles in this process include:

Modification of Substituents on the Phenyl Ring: Altering the type, position, and electronic properties of substituents on the phenyl ring can significantly impact affinity and efficacy at serotonin receptors and monoamine transporters. For example, the presence and position of halogen atoms (like bromine in this compound) and alkoxy groups (like the methoxy groups) are known to be important determinants of activity. biomolther.org

Modification of the Alpha-Methyl Group: The presence or absence of the alpha-methyl group influences metabolism and interaction with monoamine transporters. Omission of this group, as seen in the 2C-series of compounds (e.g., 2C-B, the alpha-desmethyl analog of this compound), generally leads to compounds with lower affinity for the 5-HT₂A receptor and reduced vasoconstrictive effects compared to their alpha-methylated counterparts. wikipedia.orgbionity.com

Bioisosteric Replacements: Replacing functional groups with bioisosteres (groups that have similar physical or chemical properties and produce broadly similar biological effects) can lead to analogs with improved properties, such as altered metabolism, increased potency, or improved selectivity.

Rigidification of the Structure: Introducing rigid elements into the molecular structure can help to constrain the molecule into a specific conformation that is favorable for binding to its target, potentially leading to increased potency and selectivity. drugdesign.org Studies on rigidified analogs of DOB have shown that rigidification of the methoxy groups can lead to more active compounds. drugdesign.org

These principles, guided by SAR data and computational modeling, allow medicinal chemists to design and synthesize novel phenethylamine analogs with tailored pharmacological properties for research purposes.

Advanced Analytical Methodologies in Brolamfetamine Research

Chromatographic Techniques for Compound Separation and Identification

Chromatographic techniques are fundamental in separating brolamfetamine from mixtures, which is often a necessary step before detection and identification. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation. europa.eu Various chromatographic approaches, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed in conjunction with sensitive detectors like Mass Spectrometry (MS). rsc.org

Gas Chromatography – Mass Spectrometry (GC-MS)

Gas Chromatography – Mass Spectrometry (GC-MS) is a widely accepted standard method for the identification of substances such as this compound. drugsandalcohol.ie This technique is capable of separating volatile and semi-volatile compounds in a mixture, followed by their identification and quantification based on their mass spectra. unodc.org The data obtained from electron ionization mass spectrometry is typically compared against fragmentation libraries for confirmation. unodc.org

GC-MS methods have been developed and optimized for the identification of amphetamines, including this compound, in biological samples. These methods often involve specific sample preparation procedures, such as extraction, before injection into the GC-MS system. journal-imab-bg.org GC-MS has also been utilized for the differentiation of ring-substituted bromoamphetamine analogs, providing insights into their structural variations. Studies have employed different GC columns, such as DB-1ms and DB-5ms, and ionization techniques, including electron ionization (EI-MS-MS) and chemical ionization (CI-MS-MS), to achieve effective separation and characteristic fragmentation patterns for identification. nih.gov

GC-MS data for this compound is available in various libraries, providing information on NIST numbers, total peaks, and characteristic m/z values. nih.gov This data is essential for confirming the identity of detected this compound in analyzed samples.

An example of GC/MS analysis conditions in SCAN mode for amphetamines identification includes specific temperature programs for the oven, carrier gas flow rates, and MS scan ranges. journal-imab-bg.org

Liquid Chromatography – Mass Spectrometry (LC-MS/MS and LC-HRMS)

Liquid Chromatography – Mass Spectrometry (LC-MS) techniques are also applied in the analysis of new psychoactive substances like this compound. unodc.org LC-MS/MS, in particular, is considered a gold standard due to its high resolution and reliability in analysis. mdpi.com This tandem mass spectrometry approach provides enhanced selectivity and sensitivity by employing multiple stages of mass analysis.

A rapid LC-MS/MS method has been developed for the simultaneous identification and quantitation of this compound (DOB) and its precursor, 2,5-dimethoxyamphetamine (B1679032) (DMA), in illicit blotters. nih.gov This method utilizes an internal standard for accurate quantification and has demonstrated good reproducibility and sensitivity, making it suitable for forensic analysis of seized materials, even those containing low concentrations or traces of the compounds. nih.gov

LC-MS data for this compound can include details such as the instrument type (e.g., LC-ESI-Q), ionization mode (ESI), column name, and retention time, along with corresponding m/z values. nih.gov LC-MS/MS has been effectively used in screening for narcotics, including amphetamines, in biological matrices like urine and blood samples, showing high detection rates. mdpi.com More advanced techniques like LC-HR-MSn (Liquid Chromatography – High-Resolution Mass Spectrometry with fragmentation) are also utilized in toxicological analysis, providing even greater detail and accuracy in compound identification. herts.ac.uk

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another valuable analytical technique employed in laboratories for the analysis of various compounds, including phenethylamines related to this compound. unodc.orgugal.ro HPLC can be coupled with detectors such as diode array detection (DAD) for identification purposes. ugal.ro

HPLC is utilized for the identification of compounds in biological fluids like serum and urine. bertin-bioreagent.com Furthermore, HPLC is particularly useful for the separation and analysis of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This compound has a stereocenter, leading to the existence of R and S enantiomers. wikipedia.org HPLC methods employing chiral stationary phases, such as Astec CHIROBIOTIC V2 columns, have been developed for the separation of amphetamine and methamphetamine enantiomers, providing a precedent for similar applications in the analysis of this compound enantiomers. sigmaaldrich.com These methods involve specific mobile phase compositions, flow rates, column temperatures, and detectors to achieve effective chiral separation. sigmaaldrich.com

Spectroscopic Techniques for Structure Elucidation and Compound Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is considered a standard method for the identification of substances such as this compound. drugsandalcohol.ie FTIR provides a spectrum that represents the absorption and transmission of infrared light by the molecule, yielding a unique vibrational fingerprint. This fingerprint can be compared to reference spectra for identification. europa.eu

FTIR analysis can be performed using instruments equipped with accessories like a diamond ATR (Attenuated Total Reflectance) attachment. swgdrug.org Specific scan parameters, including the number of scans, resolution, sample gain, and aperture, are optimized to obtain high-quality spectra. swgdrug.org FTIR can also be coupled with GC (GC-FTIR) for the analysis of drugs of abuse. ugal.ro ATR-FTIR spectroscopy has been successfully applied for the detection of compounds belonging to the 2C-x and DOx classes, which include this compound. ugal.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and detailed elucidation of the chemical structure of substances. unodc.org Access to NMR spectroscopy is often necessary for the comprehensive characterization of new or less-studied compounds. lrs.lt

NMR provides information about the different atomic nuclei within a molecule based on their interactions with a magnetic field. This yields spectra (e.g., 1H NMR, 13C NMR) that are highly sensitive to the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry. NMR methods for the analysis of this compound can involve preparing samples in deuterated solvents, such as D2O, and using internal standards for chemical shift referencing. swgdrug.org Analysis is typically performed on NMR spectrometers operating at specific frequencies (e.g., 400 MHz), with parameters such as spectral width, pulse angle, and relaxation delay optimized for signal acquisition. swgdrug.org While direct experimental NMR data for this compound was not extensively detailed in the search results, 1H NMR prediction data is available for its enantiomers, indicating the applicability of this technique for structural confirmation and differentiation of stereoisomers. molbase.com NMR is also mentioned in the context of comprehensive toxicological analysis. herts.ac.uk

Data Tables

Based on the search results, here are examples of how data could be presented in tables, although specific comprehensive datasets for this compound across all techniques were not consistently available in a format suitable for direct interactive table generation without further processing or external data sources. The information below is derived from the search snippets and illustrates the type of data obtained from these techniques.

Table 1: Example GC-MS Data for this compound (Based on search result nih.gov)

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 386148 | Main library | 156 | [Data not provided in snippet] | 230 | 232 |

| 334860 | Main library | 141 | [Data not provided in snippet] | 232 | 230 |

Table 2: Example LC-MS Data for this compound (Based on search result nih.gov)

| Accession ID | Instrument Type | Ionization | Column Name | Retention Time (min) |

| MSBNK-Waters-WA002866 | LC-ESI-Q | ESI | 2.1 mm id - 3.5µm XTerra C18MS | 12.600 |

Table 3: Example FTIR Scan Parameters (Based on search result swgdrug.org)

| Parameter | Value |

| Number of scans | 32 |

| Number of background scans | 32 |

| Resolution | 4 cm⁻¹ |

| Sample gain | 8 |

| Aperture | 150 |

Table 4: Example NMR Method Parameters (Based on search result swgdrug.org)

| Parameter | Value |

| Method | NMR D2O |

| Instrument | 400 MHz NMR spectrometer |

| Spectral width | at least containing -3 ppm through 13 ppm |

| Pulse angle | 90° |

| Delay between pulses | 45 seconds |

Radioligand Binding Assays for Precise Receptor Characterization

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand, such as this compound, with its target receptors. These assays involve incubating a preparation containing the receptor (e.g., tissue homogenates, cell membranes, or cultured cells expressing the receptor) with a radiolabeled form of the ligand or another ligand that binds to the same receptor. By measuring the amount of radioactivity bound to the receptor, researchers can determine key binding parameters. nih.govsci-hub.se

In the context of this compound, radioligand binding assays are crucial for understanding its affinity and selectivity for different serotonin (B10506) receptor subtypes, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors, where this compound acts as an agonist or partial agonist. smolecule.comwikipedia.orgncats.io

The principle involves using a radiolabeled ligand that binds specifically and with high affinity to the receptor of interest. For instance, a radiolabeled form of this compound itself, or a known radiolabeled agonist or antagonist of the 5-HT2 receptors, can be used. nih.govnih.gov Saturation binding experiments, where increasing concentrations of the radiolabeled ligand are used, allow for the determination of receptor density (Bmax) and the equilibrium dissociation constant (KD), which reflects the affinity of the radioligand for the receptor. nih.govresearchgate.net

Competition binding assays are then performed to determine the affinity (expressed as the inhibition constant, Ki) of unlabeled compounds, including this compound or its enantiomers, for the receptor. In these assays, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to compete with the radioligand for binding sites provides a measure of its affinity. nih.govresearchgate.net

Studies using radioligand binding have shown that this compound exhibits high affinity for 5-HT2A receptors. For example, one study reported a Ki value of 13 nM for this compound at 5-HT2A receptors. idrblab.net The R-(-)-enantiomer of this compound labeled with 77Br has been used as a novel radioligand, demonstrating high affinity (KD = 0.19 nM) for specific binding sites in rat brain, which were found to be recognized by both 5-HT and 5-HT2 antagonists with nanomolar potency. nih.gov

Radioligand binding assays provide quantitative data on the interaction between this compound and its receptor targets, which is essential for understanding its mechanism of action and comparing its pharmacological profile to other psychoactive substances.

Uptake Inhibition Assays for Neurotransmitter Transporter Function Analysis

Neurotransmitter transporters play a critical role in regulating synaptic concentrations of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862) by mediating their reuptake into presynaptic neurons. nih.gov Amphetamine-type stimulants, including this compound, are known to interact with these transporters, affecting neurotransmitter levels in the synapse. smolecule.com Uptake inhibition assays are used to assess the ability of a compound to block the function of these transporters. nih.gov

These assays typically involve incubating cells or tissue preparations that express specific neurotransmitter transporters (e.g., serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET)) with a radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-dopamine, [3H]-norepinephrine) in the presence of varying concentrations of the test compound. nih.gov The amount of radiolabeled neurotransmitter taken up by the cells or tissue is measured. A reduction in uptake in the presence of the test compound indicates that it inhibits the transporter. The potency of inhibition is expressed as an IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake. nih.gov

Studies comparing different assay methods for assessing uptake inhibition have highlighted the importance of using appropriate control experiments and reference compounds due to potential variations in data obtained from different cell lines or preparations (e.g., transfected cells versus synaptosomes). nih.gov This underscores the need for careful assay design and validation when studying the transporter interactions of compounds like this compound.

Microdialysis Techniques for In Vivo Neurochemical Monitoring

Microdialysis is a powerful in vivo technique used to measure the concentrations of neurotransmitters and other neuroactive substances in the extracellular fluid of the brain or other tissues in living animals. wikipedia.orggoogle.comnih.gov This technique involves implanting a small probe with a semipermeable membrane into a specific brain region. An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, and small molecules from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected and analyzed. criver.com

Microdialysis allows for the real-time monitoring of dynamic changes in neurotransmitter levels in response to pharmacological challenges, such as the administration of this compound. By collecting dialysate samples at timed intervals and analyzing them using sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS), researchers can quantify the extracellular concentrations of neurotransmitters like serotonin, dopamine, and norepinephrine. criver.com

Applying microdialysis to this compound research can provide crucial insights into its effects on neurotransmitter release and metabolism in specific brain areas implicated in its psychoactive effects, such as the nucleus accumbens or prefrontal cortex. nih.gov This technique can help correlate neurochemical changes with observed behavioral effects in animal models. For example, microdialysis studies have been used to examine the effects of amphetamine analogs on extracellular dopamine and serotonin in the nucleus accumbens of rats, revealing relationships between neurochemistry and behavior. nih.gov While specific microdialysis data for this compound was not extensively found in the immediate search results, the technique is highly relevant for studying the in vivo neurochemical impact of substituted amphetamines like this compound. wikipedia.orggoogle.com

Challenges and Advances in Chiral Analysis of Enantiomers

This compound contains a stereocenter, meaning it exists as two enantiomers: (R)-(-) and (S)-(+)-Brolamfetamine. wikipedia.orgontosight.aifda.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They can exhibit different pharmacological profiles, including differences in potency, efficacy, metabolism, and even target receptor binding. ontosight.ainovelpsychoactivesubstances.org Therefore, the chiral analysis, which involves separating and quantifying the individual enantiomers, is critical for a complete understanding of this compound's pharmacology.

The separation of enantiomers presents analytical challenges because they have identical physical and chemical properties in a non-chiral environment. Chiral analysis typically requires the use of chiral stationary phases in chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). novelpsychoactivesubstances.orgunodc.org These specialized stationary phases contain a chiral selector that interacts differently with each enantiomer, allowing for their separation.

Advances in chiral chromatography, including the development of new chiral stationary phases and optimized mobile phases, have improved the resolution and sensitivity of enantiomeric separations. novelpsychoactivesubstances.org Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of chiral LC with the sensitivity and specificity of MS/MS detection, making it suitable for the analysis of enantiomers in complex biological matrices or seized materials. novelpsychoactivesubstances.orgnih.gov

Another approach is the use of chiral derivatizing agents, which react with the enantiomers to form diastereomers. Diastereomers have different physical and chemical properties and can be separated using standard achiral chromatographic methods. However, this approach requires a pure chiral derivatizing agent and can introduce additional steps and potential artifacts.

For this compound, it has been noted that the (S)-enantiomer is typically more potent than the (R)-enantiomer in producing certain effects. ontosight.ai Furthermore, the R-(-)-isomer has been suggested to be the eutomer (the more pharmacologically active enantiomer) for certain effects, which is notable as the R-isomer is often the distomer (less active) for other phenethylamines like MDMA. wikipedia.org This highlights the importance of analyzing the individual enantiomers to fully understand the structure-activity relationships of this compound. Forensic and toxicological analysis of seized materials or biological samples may also require chiral separation to determine the specific enantiomeric composition present. novelpsychoactivesubstances.orgnih.gov

Despite advances, challenges remain in developing robust and sensitive chiral analytical methods, particularly for trace analysis in biological samples or complex mixtures. However, ongoing research in chiral chromatography and mass spectrometry continues to improve the ability to accurately analyze the enantiomers of compounds like this compound.

Emerging Research Directions and Theoretical Frameworks

Investigation of Mechanisms Underlying Altered Perception and Cognition

Investigations into brolamfetamine focus on its capacity to alter perception and cognition. Preliminary studies indicate that this compound acts on serotonin (B10506) receptors in the brain, triggering neurological responses that can lead to altered perception and cognition mentesabiertaspsicologia.com. This interaction with serotonin receptors is considered a principal mode of action responsible for conferring psychedelic effects, a characteristic shared with other compounds like psilocybin and LSD nih.gov. Research aims to detail the specific serotonin receptor subtypes involved and the downstream signaling pathways that mediate these changes. Understanding these fundamental interactions is crucial for deciphering how this compound influences sensory processing, thought patterns, and subjective experience.

Hypothesized Research Applications in Controlled Psychological Exposure Paradigms (e.g., fear response studies)

Despite its association with inducing states of intense fear and disturbing experiences, a hypothesis exists regarding the potential therapeutic applications of this compound in controlled psychological exposure paradigms mentesabiertaspsicologia.com. It has been suggested that controlled exposure to this compound-induced fear experiences, assisted by mental health professionals, could potentially help individuals confront and overcome their fears in a safe environment mentesabiertaspsicologia.com. This theoretical application is posited for conditions such as anxiety-related disorders and post-traumatic stress disorder mentesabiertaspsicologia.com. Research in this area would involve carefully designed studies to assess the feasibility and efficacy of such approaches, focusing on the controlled induction and processing of fear responses within a therapeutic framework. This aligns with broader research into using altered states of consciousness to facilitate psychotherapeutic processes.

This compound's Contribution to Broader Psychedelic Research Paradigms and Theoretical Models of Consciousness

This compound, as a psychedelic compound acting on serotonin receptors, contributes to the broader landscape of psychedelic research aimed at understanding consciousness. The investigation of psychedelic states, in general, has offered new perspectives on how different aspects of conscious experience are mediated by brain activity uwo.ca. Theories such as the "entropic brain theory" attempt to understand conscious states, including those induced by psychedelics, in terms of brain entropy uwo.ca. Additionally, the concept of brain complexity, which measures the interplay between segregation and integration of brain regions, is being explored in relation to levels of conscious awareness and how psychedelics might influence this complexity dana.org. While specific research on this compound's direct contribution to these theoretical models is limited in the provided information, its classification as a psychedelic with effects on perception, cognition, and brain activity mentesabiertaspsicologia.com suggests its potential relevance as a tool for probing these complex relationships within the framework of psychedelic science. Research on other psychedelics, such as psilocybin and LSD, which also act on the 5-HT2A receptor, provides a context for understanding how compounds like this compound can inform theories of consciousness by inducing altered states nih.govuwo.cadana.orgnih.govneurosciencenews.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.